molecular formula C16H24N2O B7966276 6-methoxy-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine

6-methoxy-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine

Cat. No.: B7966276
M. Wt: 260.37 g/mol
InChI Key: AMINWNLVIRDPEU-UHFFFAOYSA-N
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Description

6-methoxy-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the formation of the spiro compound through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

6-methoxy-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-methoxy-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often relate to the compound’s ability to alter biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-methoxy-N,N-dimethyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine apart is its spiro structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities.

Properties

IUPAC Name

5-methoxy-N,N-dimethylspiro[1,2-dihydroindene-3,4'-piperidine]-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-18(2)15-11-16(6-8-17-9-7-16)14-10-12(19-3)4-5-13(14)15/h4-5,10,15,17H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMINWNLVIRDPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2(CCNCC2)C3=C1C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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